molecular formula C13H16N4O2S B2722706 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1203220-63-6

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2722706
CAS No.: 1203220-63-6
M. Wt: 292.36
InChI Key: SIMFLHALOSSTIO-UHFFFAOYSA-N
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study elaborates on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, highlighting their potential as antimicrobial agents. The compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that modifications to the core structure of pyrimidinones could enhance their antimicrobial efficacy.

Structural and Conformational Studies

Research into the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed insights into the molecular conformation and intramolecular hydrogen bonding stabilizing their structures (Subasri et al., 2016). Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets.

Synthesis of Novel Biological Agents

Another study focused on the structure-activity relationships of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, demonstrating the compound's potential in vitro and in vivo as an anti-inflammatory and antinociceptive agent (Altenbach et al., 2008). This indicates the broader therapeutic applications of pyrimidinone derivatives beyond antimicrobial effects.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-8(2)10-4-12(19)17(7-14-10)5-11(18)16-13-15-9(3)6-20-13/h4,6-8H,5H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMFLHALOSSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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